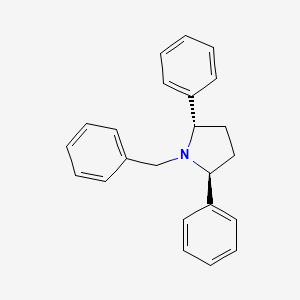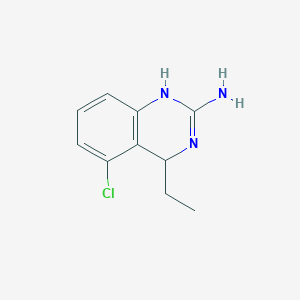![molecular formula C11H12O4S B12610458 3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid CAS No. 881688-69-3](/img/structure/B12610458.png)
3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a sulfanyl group, which is further connected to a 2-oxobutanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid typically involves the reaction of 3-methoxybenzenethiol with a suitable α-keto acid derivative. One common method is the nucleophilic substitution reaction where 3-methoxybenzenethiol reacts with an α-halo acid derivative under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 2-oxobutanoic acid moiety can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-Methoxyphenyl)sulfanyl]acetic acid
- 2,3-Bis-acetylsulfanylsuccinic acid
- 2,3-Bis(3,4-dimethoxyphenyl)acrylic acid
Uniqueness
3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid is unique due to the presence of both a methoxyphenyl group and a sulfanyl group attached to a 2-oxobutanoic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in similar compounds.
Propiedades
Número CAS |
881688-69-3 |
|---|---|
Fórmula molecular |
C11H12O4S |
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)sulfanyl-2-oxobutanoic acid |
InChI |
InChI=1S/C11H12O4S/c1-7(10(12)11(13)14)16-9-5-3-4-8(6-9)15-2/h3-7H,1-2H3,(H,13,14) |
Clave InChI |
VKLORHYRGDAUMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C(=O)O)SC1=CC=CC(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


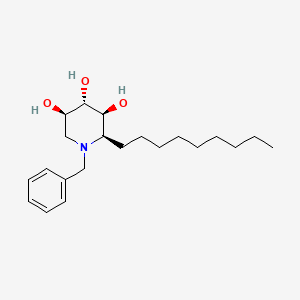
![3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12610376.png)
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)
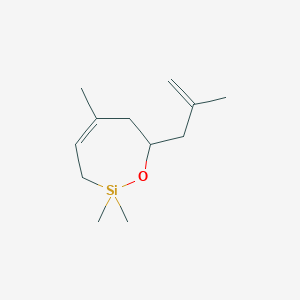
![N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B12610397.png)
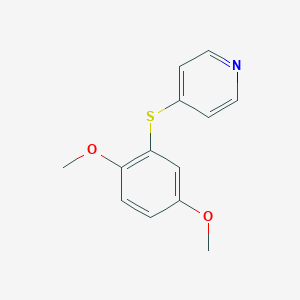
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
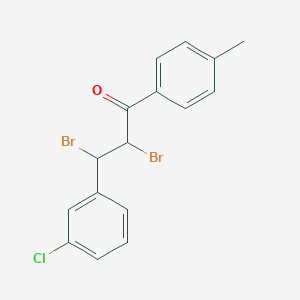
![N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea](/img/structure/B12610431.png)
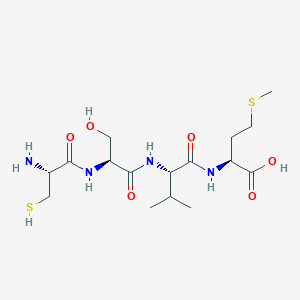
![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene](/img/structure/B12610441.png)
